molecular formula C9H9NO2 B3181136 3-(Pyridin-2-yl)dihydrofuran-2(3H)-one CAS No. 5520-38-7

3-(Pyridin-2-yl)dihydrofuran-2(3H)-one

Cat. No.: B3181136
CAS No.: 5520-38-7
M. Wt: 163.17 g/mol
InChI Key: FMPLFAONIATJEZ-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)dihydrofuran-2(3H)-one (CAS 5520-38-7) is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It features a fused structure containing both pyridine and dihydrofuran-2(3H)-one (a lactone) moieties, making it a valuable heterocyclic building block in medicinal chemistry and materials science research. While direct biological data for this specific compound is limited, its structure as a pyridine derivative gives it significant research potential . Pyridine rings are classic bioisosteres for benzene rings and are frequently used in the design of bioactive molecules and pharmaceutical agents due to their ability to improve solubility and engage in hydrogen bonding . For instance, structurally related 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated strong in vitro antibacterial activity against Gram-positive bacteria, including strains resistant to other drugs . Furthermore, 3-(pyridin-2-yl)-1,2,4-triazine derivatives have been utilized as ligands for Iridium(III) complexes, which show promise in applications such as biovisualization and targeting cellular structures like the endoplasmic reticulum . Researchers can employ this compound as a key synthetic intermediate for developing novel antimicrobial agents , coordinating metal complexes for imaging , or exploring new chemical entities in drug discovery projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-2-yloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-7(4-6-12-9)8-3-1-2-5-10-8/h1-3,5,7H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPLFAONIATJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Pyridin 2 Yl Dihydrofuran 2 3h One and Analogues

Strategies for Dihydrofuran-2(3H)-one Ring Construction

The dihydrofuran-2(3H)-one, or γ-butyrolactone, ring is a prevalent structural motif in many natural products and pharmacologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of numerous innovative methods.

Gold-Catalyzed Cycloisomerization of Alkynols and Allenols to Dihydrofurans

Homogeneous gold catalysis has become a powerful tool in organic synthesis, renowned for its ability to activate alkynes and allenes toward nucleophilic attack under mild conditions. escholarship.orgfrontiersin.org This methodology is particularly effective for the cycloisomerization of unsaturated alcohols to form heterocyclic systems like dihydrofurans. frontiersin.org

The gold-catalyzed cycloisomerization of α-allenols provides a direct route to 2,5-dihydrofurans. nih.gov Gold(I) or gold(III) catalysts, such as AuCl3 or AuCl, activate the allene (B1206475) moiety, facilitating an intramolecular endo-selective attack by the hydroxyl group. escholarship.orgnih.gov This process often exhibits excellent axis-to-center chirality transfer, making it valuable for stereoselective synthesis. nih.gov For instance, treating an α-hydroxyallene with a catalytic amount of AuCl3 in a suitable solvent like THF can yield the corresponding 2,5-dihydrofuran (B41785) in high yield. nih.gov Similarly, gold catalysts effectively promote the cycloisomerization of but-2-yn-1-ols and other alkynols to produce substituted 2,3-dihydrofurans. acs.orgacs.org The reaction proceeds via the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the hydroxyl group. acs.orgacs.org

The choice of catalyst and reaction conditions can influence the reaction's efficiency and selectivity. Bifunctional phosphine (B1218219) ligands have been shown to enhance the catalytic activity, allowing the reaction to proceed under mild conditions with a broad substrate scope. acs.orgacs.org

Table 1: Gold-Catalyzed Cycloisomerization of Allenols

Entry Substrate Catalyst Conditions Product Yield (%) Ref
1 α-Hydroxyallene (7a) AuCl3 (1 mol%) THF, 5 °C 2,5-Dihydrofuran (9a) 84% nih.gov
2 Bromoallene (7b) AuCl3 (1 mol%) THF, 50 °C Bromo-2,5-dihydrofuran N/A nih.gov

Pyridinium (B92312) Ylide-Mediated Cyclization Reactions for Dihydrofuran Formation

Pyridinium ylides are versatile reactive intermediates used in the synthesis of various heterocyclic compounds, including dihydrofurans. organic-chemistry.orgncku.edu.tw These reactions typically involve the in situ generation of a pyridinium ylide from a corresponding pyridinium salt and a base. The ylide then participates in a cascade reaction with other components to construct the dihydrofuran ring. organic-chemistry.orgorganic-chemistry.org

A common strategy is a three-component reaction involving an aldehyde, a β-ketonitrile, and a pyridinium salt. organic-chemistry.orgnih.gov The reaction sequence is initiated by a Knoevenagel condensation between the aldehyde and the β-ketonitrile, followed by a Michael addition of the pyridinium ylide. An subsequent intramolecular SN2 cyclization yields the highly substituted dihydrofuran. organic-chemistry.org This one-pot process forms two carbon-carbon bonds and one carbon-oxygen bond with high diastereoselectivity, typically favoring the trans isomer. organic-chemistry.orgacs.org The choice of solvent and base is crucial for optimizing the reaction, with acetonitrile (B52724) and potassium carbonate or piperidine (B6355638) often providing good results. organic-chemistry.orgorganic-chemistry.org

Table 2: Pyridinium Ylide-Mediated Dihydrofuran Synthesis

Aldehyde Ylide Precursor β-Dicarbonyl Conditions Product Yield (%) Ref
Aromatic Aldehyde α-Phenacyl Bromide Dimedone Acetonitrile, Et3N, one-pot trans-2,3-Dihydrofuran High acs.org
Aromatic Aldehyde N-Phenacylpyridinium Salt β-Ketonitrile Piperidine trans-4,5-Dihydrofuran-3-carbonitrile Good organic-chemistry.org

Ring Expansion Protocols from Cyclobutanone (B123998) Precursors to Dihydrofuranones

Ring expansion reactions offer a powerful method for synthesizing five-membered rings from readily accessible four-membered precursors. Photochemical ring expansion of cyclobutanones is a notable example. researchgate.net Irradiation of a cyclobutanone can generate an intermediate oxacarbene, which can then be trapped by a nucleophile. When the cyclobutanone precursor contains an appropriate ω-hydroxyalkyl side chain, the intramolecular trapping of the oxacarbene leads to the formation of oxabicyclic compounds, effectively creating a dihydrofuranone fused to another ring. researchgate.net

Another approach involves the rearrangement of cyclobutane (B1203170) derivatives. For example, the Baeyer-Villiger oxidation of a cyclobutanone, particularly one substituted with a pyridine (B92270) ring at the 3-position, would theoretically yield the corresponding 3-(pyridin-2-yl)dihydrofuran-2(3H)-one. Free radical-based ring expansions have also been developed, relying on the selective β-scission of alkoxy radicals generated from cyclobutanone derivatives. researchgate.net Furthermore, catalytic methods for the ring expansion of vinylic cyclopropyl (B3062369) alcohols can produce cyclobutanones, which are key intermediates for further transformations into dihydrofuranones. organic-chemistry.org

Sonogashira Coupling Reactions in Functionalized Dihydrofuran-2(3H)-one Synthesis

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org While not a direct ring-forming reaction for dihydrofuranones, it is a crucial tool for synthesizing complex precursors that can undergo subsequent cyclization. organic-chemistry.org

For instance, a vinyl or aryl halide containing a protected hydroxyl group can be coupled with a pyridine-substituted terminal alkyne. The resulting enyne or aryl-alkyne product can then be subjected to cyclization conditions. A particularly relevant strategy involves a domino reaction where an intermolecular Sonogashira coupling is followed by an intramolecular cyclization. organic-chemistry.org For example, coupling of a (Z)-3-iodoalk-2-en-1-ol with a terminal propargylic alcohol yields a 4-alkyn-2-ene-1,6-diol. nih.gov This intermediate, upon treatment with a gold(I) or palladium(II) catalyst, can undergo cycloisomerization to afford a substituted furan (B31954). nih.gov A similar strategy, starting with appropriate precursors, could be adapted to construct the dihydrofuranone ring system attached to a pyridine moiety.

Methodologies for Pyridine Moiety Integration and Formation

The pyridine ring is a fundamental heterocycle in medicinal chemistry and materials science. Its synthesis often involves the condensation of smaller, acyclic components.

Multi-Component Reactions for Pyridine Ring Assembly (e.g., Hantzsch Synthesis and its Variants)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. bohrium.com Several classic MCRs are mainstays for pyridine synthesis. acsgcipr.org

Hantzsch Dihydropyridine (B1217469) Synthesis: Reported by Arthur Hantzsch in 1881, this is a four-component reaction between an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can be subsequently oxidized to the aromatic pyridine ring. wikipedia.orgnih.gov The driving force for the oxidation step is the formation of the stable aromatic system. wikipedia.org Numerous modifications have been developed to improve yields, shorten reaction times, and create milder conditions, including the use of microwave irradiation, ultrasound, and various catalysts. wikipedia.orgnih.govorganic-chemistry.org

Bohlmann-Rahtz Pyridine Synthesis: This is a robust two-step method that provides 2,3,6-trisubstituted pyridines. nih.gov It begins with a Michael addition of an enamine to an ethynyl (B1212043) ketone, forming an aminodiene intermediate. wikipedia.orgjk-sci.com This intermediate is then isolated and undergoes a heat-induced cyclodehydration to yield the pyridine product. nih.govthieme-connect.com Modern variations focus on catalyzing the second step using Brønsted or Lewis acids to avoid high temperatures and broaden the substrate scope. nih.govthieme-connect.com

Guareschi-Thorpe Condensation: This method synthesizes substituted 2-pyridones (the tautomers of 2-hydroxypyridines) through the condensation of a β-ketoester with a cyanoacetamide derivative in the presence of a base. drugfuture.com A three-component variant involves reacting a 1,3-dicarbonyl compound, an alkyl cyanoacetate (B8463686) or cyanoacetamide, and an ammonia source like ammonium carbonate. rsc.orgrsc.orgnih.gov This approach is noted for being user-friendly and environmentally benign, often proceeding in aqueous media. rsc.orgnih.gov

Table 3: Comparison of Multi-Component Pyridine Syntheses

Reaction Name Key Reactants Initial Product Key Features Ref
Hantzsch Synthesis Aldehyde, 2x β-Ketoester, Ammonia 1,4-Dihydropyridine Requires subsequent oxidation; many modern variants exist. wikipedia.orgorganic-chemistry.org
Bohlmann-Rahtz Synthesis Enamine, Ethynyl Ketone Aminodiene Two-step process; yields trisubstituted pyridines. nih.govwikipedia.orgthieme-connect.com

Strategies for Direct Functionalization and Derivatization of the Pyridine Ring

Direct C-H functionalization of the pyridine ring in pre-formed this compound offers an atom-economical approach to introduce further complexity and modulate the compound's properties. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges, often requiring specialized catalytic systems. nih.gov

Transition metal-catalyzed cross-coupling reactions are prominent in this field. Palladium catalysis, for instance, has been effectively used for the ortho-alkenylation and arylation of pyridine N-oxides, a strategy that modifies the electronic properties of the pyridine ring to facilitate C-H activation. acs.org For direct C-H activation of pyridines without prior N-oxidation, rhodium(I) catalysts have shown efficacy in the ortho-alkylation of 2-substituted pyridines with olefins. acs.org These reactions often necessitate an ortho-substituent on the pyridine ring, which is proposed to facilitate the formation of a key metallacyclic intermediate.

Another approach involves the use of a removable directing group to control the regioselectivity of the C-H functionalization. For example, a 2-pyridylsulfinyl group can direct palladium-catalyzed arylation at the ortho-position of an arene, after which the directing group can be cleaved. nih.govjocpr.com Such strategies could be adapted for the functionalization of the pyridine ring in this compound at positions other than the point of attachment to the lactone.

Below is a representative table of research findings on the direct C-H functionalization of pyridine derivatives, illustrating the scope and efficiency of these methods.

Table 1: Representative Research Findings on Direct C-H Functionalization of Pyridine Derivatives

Pyridine SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
Pyridine N-oxideStyrenePd(OAc)₂, Ag₂CO₃, Dioxane, 120 °C2-Styrylpyridine N-oxide92 acs.org
2-Phenylpyridinen-Butyl acrylatePd(OAc)₂, K₂S₂O₈, TFA, 120 °C2-(2-(n-Butoxycarbonyl)vinyl)phenylpyridine85 nih.gov
2-Isopropylpyridine1-Hexene[RhCl(coe)₂]₂, PCy₃, 150 °C2-(2-Hexyl)isopropylpyridine88 acs.org
2-(Phenylsulfinyl)pyridinePhenylboronic acidPd(OAc)₂, Ag₂CO₃, Dioxane, 100 °C2-(2-Biphenylylsulfinyl)pyridine78 jocpr.com

Stereoselective Synthesis of this compound and Related Chiral Heterocycles

The creation of the chiral center at the C3 position of the dihydrofuranone ring is a critical aspect of synthesizing enantiomerically pure this compound. Several stereoselective strategies have been developed to address this challenge.

The use of chiral auxiliaries is a well-established method for diastereoselective synthesis. osi.lvsigmaaldrich.com Evans-type oxazolidinone auxiliaries are particularly effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. semanticscholar.org In the context of synthesizing this compound, a chiral oxazolidinone can be acylated with a suitable precursor, followed by a diastereoselective alkylation with a 2-(halomethyl)pyridine derivative. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target compound.

The stereochemical outcome is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary, which directs the approach of the electrophile to the enolate. This methodology has been successfully applied to the synthesis of a variety of chiral carboxylic acids and their derivatives. semanticscholar.org

The following table presents data from a study on the diastereoselective alkylation of an Evans oxazolidinone auxiliary, which is a representative process for creating chiral centers in a controlled manner.

Table 2: Diastereoselective Alkylation of an Evans Oxazolidinone Auxiliary

ElectrophileBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
Allyl iodideNaN(TMS)₂THF-7898:295 semanticscholar.org
Benzyl bromideNaN(TMS)₂THF-7899:192 semanticscholar.org
Methyl iodideNaN(TMS)₂THF-7897:396 semanticscholar.org

Enzymatic kinetic resolution offers a green and highly selective method for separating enantiomers. Lipases are commonly employed for the stereoselective hydrolysis or transesterification of racemic esters and lactones. mdpi.commetu.edu.tr For a racemic mixture of this compound, a lipase (B570770) could selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomerically enriched lactone from the hydrolyzed product.

Candida antarctica Lipase B (CALB) is a particularly robust and versatile enzyme for such resolutions. mdpi.comnih.gov The efficiency and enantioselectivity of the resolution are influenced by factors such as the solvent, temperature, and the nature of the acyl donor in transesterification reactions.

The table below summarizes findings from the lipase-catalyzed kinetic resolution of a model racemic alcohol, demonstrating the high enantiomeric excesses that can be achieved.

Table 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

SubstrateEnzymeReaction TypeSolventConversion (%)Enantiomeric Excess (ee %) of ProductReference
rac-1-PhenylethanolCandida antarctica Lipase BAcylationToluene~50>99 (for acetate) mdpi.com
rac-Indanyl acetateCandida antarctica Lipase BHydrolysisPhosphate buffer/isopropanol4896 (for alcohol) rsc.org
rac-β-Benzoyloxy-γ-butyrolactoneCandida rugosa LipaseHydrolysisAqueous/tert-butyl methyl ether~50>98 (for (S)-3-hydroxy-γ-butyrolactone) metu.edu.tr

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched products without the need for stoichiometric chiral reagents or auxiliaries. For the synthesis of this compound, an organocatalytic asymmetric Michael addition of a suitable pronucleophile to a 2-vinylpyridine (B74390) derivative, followed by lactonization, is a plausible strategy. Chiral bifunctional amine-squaramides have been shown to be effective catalysts for the asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, yielding chiral α,β-unsaturated γ-substituted butyrolactams with high diastereo- and enantioselectivity. rsc.org This methodology is highly analogous to the synthesis of the target molecule.

Alternatively, transition metal-catalyzed asymmetric hydrogenation of a pyridinyl-substituted α,β-unsaturated carboxylic acid or ester, followed by lactonization, could afford the chiral dihydrofuranone. Rhodium complexes with chiral phosphine ligands are well-established catalysts for the asymmetric hydrogenation of olefins. rsc.orgcapes.gov.br

The following table presents results from an organocatalyzed asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, a reaction closely related to the potential synthesis of chiral this compound.

Table 4: Organocatalyzed Asymmetric Michael Addition to 2-Enoylpyridines

2-Enoylpyridine SubstrateCatalystSolventYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Reference
(E)-1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-oneAmine-squaramideToluene98>99:198 rsc.org
(E)-1-(4-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-oneAmine-squaramideToluene99>99:1>99 rsc.org
(E)-1-(4-Methylphenyl)-3-(pyridin-2-yl)prop-2-en-1-oneAmine-squaramideToluene95>99:199 rsc.org

Chemical Transformations and Reaction Mechanisms of 3 Pyridin 2 Yl Dihydrofuran 2 3h One Derivatives

Reactivity Profiles of the Dihydrofuranone Moiety

The dihydrofuranone ring, a γ-butyrolactone, is a key functional group that can undergo a variety of transformations, most notably ring-opening and cyclization reactions.

The γ-butyrolactone ring in 3-(Pyridin-2-yl)dihydrofuran-2(3H)-one is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a common feature of lactones and is influenced by the reaction conditions and the nature of the nucleophile. nih.govresearchgate.net The ring-opening can be reversible and may be followed by subsequent ring-closure to form different heterocyclic systems. researchgate.net For instance, the reaction of β-lactones with various nitrogen-based nucleophiles can lead to either addition-elimination products or SN2 ring-opening, depending on the nucleophile. researchgate.net While γ-butyrolactone is generally less reactive than β-propiolactone, it can still be opened under appropriate conditions. nih.gov The thermodynamics of lactone ring-opening polymerization are generally challenging, but can be influenced by substituents on the lactone ring. rsc.orgrsc.org

In the context of complex molecules, such as macrolide antibiotics containing lactone rings, intramolecular transesterification can lead to ring-opening and subsequent elimination reactions, forming new unsaturated structures. hilarispublisher.com This principle can be extrapolated to the potential transformations of this compound, where the pyridine (B92270) nitrogen or a substituent on the pyridine ring could act as an internal nucleophile or be involved in subsequent cyclization steps after initial ring-opening.

Reaction Type Reagents and Conditions Product Type Ref.
Nucleophilic Ring-OpeningVarious nucleophiles (e.g., amines, hydroxide)Ring-opened hydroxy amides or carboxylic acids researchgate.netgoogle.com
Reductive Ring-OpeningReducing agents (e.g., LiAlH4)Diols researchgate.net
Ring-Opening PolymerizationOrganocatalysts, metal complexesPolyesters rsc.orgrsc.org

The synthesis of substituted furan-2(5H)-ones, which are structurally related to dihydrofuranones, can be achieved through various cyclization strategies. researchgate.net One prominent method involves the oxidative cyclization of furan-containing precursors. For example, palladium-catalyzed oxidative cyclization of furan-ynes via a dearomatizing alkoxyalkenylation of the furan (B31954) ring has been reported to yield polyfunctionalized spiro-dihydrofurans. semanticscholar.org This process likely involves chloropalladation of the alkyne, intramolecular dearomatizing alkenylation of the furan, and a final O-allylation. semanticscholar.org

Furthermore, gold-catalyzed furan-yne cyclizations have been developed for the synthesis of functionalized naphthols, demonstrating the utility of furan as a precursor in cascade reactions. researchgate.net Silver-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols with N-oxides also provide a route to substituted furan-4-carboxamides. acs.org The oxidative coupling of furans with other heterocycles, such as indoles, can be achieved using copper catalysts, leading to the formation of indolyl-furans. nih.gov These methods highlight the potential for constructing the this compound scaffold or its derivatives from furan-containing starting materials through oxidative cyclization pathways.

Precursor Type Catalyst/Reagent Reaction Pathway Product Ref.
Furan-ynesPalladium(II)/LiClDearomatizing alkoxyalkenylationSpiro-dihydrofurans semanticscholar.org
Furan-ynesGold(I)Cascade cyclization/rearrangementFunctionalized 1-naphthols researchgate.net
1,4-Diynamide-3-olsSilver(I)/N-OxideOxidative cyclizationFuran-4-carboxamides acs.org
Furans and IndolesCopper(II)Oxidative couplingIndolyl-furans nih.gov

Reactivity of the Pyridine Moiety in Complex Systems

The pyridine ring in this compound introduces a site for a diverse range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as functional group interconversions.

The pyridine ring is a π-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. biosynce.comlibretexts.org The presence of the electronegative nitrogen atom deactivates the ring towards electrophiles, and reactions typically require harsh conditions, leading to substitution primarily at the 3-position (β-position). biosynce.comquora.com This is because the intermediates formed from attack at the 2- and 4-positions are destabilized by placing a positive charge on the nitrogen atom. biosynce.com

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (α- and γ-positions). stackexchange.comgcwgandhinagar.comquora.comyoutube.com The presence of a good leaving group at these positions facilitates the reaction. youtube.comquimicaorganica.org The stability of the intermediate Meisenheimer-type complex, where the negative charge is delocalized onto the electronegative nitrogen atom, is the driving force for this regioselectivity. stackexchange.comquora.com The Chichibabin reaction, for example, allows for the amination of pyridine at the 2-position, even with hydride as the leaving group. youtube.com

Reaction Type Position of Attack Reactivity Rationale Typical Conditions Ref.
Electrophilic Aromatic Substitution3-positionAvoidance of cationic charge on nitrogen in the intermediateHarsh conditions (e.g., high temperature, strong acids) biosynce.comlibretexts.orgquora.com
Nucleophilic Aromatic Substitution2- and 4-positionsStabilization of the anionic intermediate by the nitrogen atomPresence of a good leaving group, strong nucleophile stackexchange.comgcwgandhinagar.comquora.comyoutube.comquimicaorganica.org

Functional groups on the pyridine ring can be interconverted to introduce further molecular diversity. For instance, pyridine N-oxides can be used to facilitate functionalization at the 2-position. researchgate.netacs.org These N-oxides can be deoxygenated after the desired functional group has been introduced. researchgate.net The conversion of amino groups on the pyridine ring to other functionalities is also a viable strategy. researchgate.net Furthermore, late-stage functionalization of complex molecules containing a pyridine ring can be achieved through C-H activation, often catalyzed by transition metals. nih.govberkeley.edunih.gov This allows for the introduction of various substituents at specific positions on the pyridine ring, even in the presence of other sensitive functional groups.

Cascade and Tandem Reactions for the Assembly of Fused Heterocyclic Architectures

The dual reactivity of the pyridine and lactone moieties in this compound provides opportunities for cascade or tandem reactions, leading to the formation of complex fused heterocyclic systems. baranlab.org A cascade reaction involves multiple bond-forming events in a single synthetic operation without isolating intermediates. baranlab.org

For example, a nucleophilic attack on the lactone ring could initiate a sequence of events. The resulting ring-opened intermediate could then undergo an intramolecular cyclization involving the pyridine ring. The pyridine nitrogen or a substituent on the pyridine ring could act as the nucleophile in this cyclization step. Such a process could lead to the formation of indolizine (B1195054) or quinolizine-type fused systems, depending on the nature of the linker and the reaction conditions. The synthesis of fused pyridinyl-lactones has been achieved through a one-pot metal-halogen exchange followed by electrophile trapping and lactonization. researchgate.net

Cascade reactions can also be initiated on the pyridine ring. For instance, a reaction that functionalizes the pyridine ring could create a reactive intermediate that subsequently participates in a cyclization with the lactone moiety or a derivative thereof. The Erlenmeyer–Plöchl azlactone reaction, for example, can be part of a cascade sequence to construct complex heterocyclic structures. acs.org Enzymatic cascade reactions are also known to produce complex heterocyclic natural products. nih.gov

Cyclization Strategies Leading to Polycyclic Heterocycles

The strategic placement of a pyridine ring adjacent to a lactone core in this compound provides a unique opportunity for intramolecular cyclization reactions to forge novel polycyclic heterocycles. These transformations could be initiated by activating either the pyridine ring, the lactone, or a substituent on the pyridine ring, leading to the formation of new fused-ring systems.

One plausible strategy involves an intramolecular Friedel-Crafts-type reaction. Should the pyridine ring be suitably activated, for instance by N-oxidation or by the presence of electron-donating groups, it could undergo electrophilic attack by an electrophilic center generated from the lactone ring. For example, conversion of the lactone to a ketene (B1206846) acetal, followed by protonation, could generate an oxocarbenium ion that is then trapped by the electron-rich pyridine ring.

Alternatively, the introduction of a reactive functional group on the pyridine ring could facilitate cyclization. For instance, a nucleophilic group appended to the pyridine ring could engage in an intramolecular reaction with the electrophilic carbonyl carbon of the lactone. This approach could be utilized to construct a new ring fused to the pyridine and dihydrofuran moieties.

A hypothetical reaction scheme could involve the introduction of a side chain with a terminal nucleophile on the pyridine ring. Subsequent acid or base catalysis could then promote the intramolecular cyclization. The nature of the linking group and the nucleophile would determine the size and characteristics of the newly formed ring.

Table 1: Hypothetical Cyclization Reactions of this compound Derivatives

Starting MaterialReagents and ConditionsHypothetical Product
3-(6-aminomethyl-pyridin-2-yl)dihydrofuran-2(3H)-oneHeat, acid or base catalystFused dihydropyridinone-dihydrofuran system
This compound1. N-oxidation; 2. Acetic anhydride, heatFused pyridinium (B92312) ylide intermediate for further reaction
3-(6-hydroxymethyl-pyridin-2-yl)dihydrofuran-2(3H)-oneStrong acid (e.g., H2SO4), heatFused oxepine-dihydrofuran system

These proposed cyclization strategies highlight the untapped potential of this compound as a precursor to complex polycyclic systems. The feasibility of these reactions would depend on the careful selection of substrates, reagents, and reaction conditions to favor the desired intramolecular event over competing intermolecular processes.

Multi-Component Reaction Sequences Incorporating this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient pathway to molecular complexity. The this compound scaffold is an attractive candidate for inclusion in MCRs due to its multiple reactive sites.

The lactone moiety itself can participate in various MCRs. For instance, the α-proton to the carbonyl group can be deprotonated to form an enolate, which can then act as a nucleophile. The carbonyl group can also act as an electrophile. The pyridine ring, with its basic nitrogen atom and potential for substitution, adds another layer of reactivity that can be harnessed in the design of novel MCRs.

One can envision a Passerini-type reaction where the lactone, an isocyanide, and an aldehyde react to form a complex α-acyloxy carboxamide derivative. In this scenario, the lactone would act as the carboxylic acid component after in situ opening.

Another possibility is a Ugi-type reaction. In a hypothetical Ugi four-component reaction, this compound could potentially provide the carboxylic acid component (via ring-opening), which would react with an amine, an aldehyde, and an isocyanide to generate a peptide-like structure bearing the pyridyl-tetrahydrofuran motif.

Furthermore, the pyridine nitrogen could act as a nucleophilic component in an MCR. For instance, in the presence of an aldehyde and a suitable C-H acid, a Hantzsch-like pyridine synthesis could be envisioned, leading to a more complex polycyclic system.

Table 2: Hypothetical Multi-Component Reactions Involving this compound

Reaction TypeReactant 1Reactant 2Reactant 3 (and 4)Hypothetical Product
Passerini-typeThis compound (opened in situ)IsocyanideAldehydeα-Acyloxy carboxamide with pyridyl-tetrahydrofuran moiety
Ugi-typeThis compound (opened in situ)AmineAldehyde, IsocyanidePeptidomimetic with pyridyl-tetrahydrofuran scaffold
Hantzsch-likeThis compound (as C-H acid)AldehydeAmmonia (B1221849), β-KetoesterDihydropyridine (B1217469) fused to the dihydrofuranone ring

The successful implementation of these MCRs would provide rapid access to libraries of structurally diverse compounds based on the this compound core, which could be valuable for various applications, including medicinal chemistry and materials science. The exploration of these theoretical reaction pathways could inspire future experimental work in this area.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Pyridin 2 Yl Dihydrofuran 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would be instrumental in elucidating the structure of 3-(Pyridin-2-yl)dihydrofuran-2(3H)-one by providing information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

For the title compound, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the dihydrofuranone ring.

Pyridine Ring Protons: Four aromatic protons would be expected, each with a unique chemical shift due to their position relative to the nitrogen atom and the dihydrofuranone substituent. The proton adjacent to the nitrogen (at C6') would likely appear at the most downfield position (typically δ 8.5-8.7 ppm). The other three protons would appear in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity (doublet, triplet, doublet of doublets) revealing their coupling relationships.

Dihydrofuranone Ring Protons: The protons on the lactone ring would appear in the aliphatic region. The proton at the chiral center (C3) would be coupled to the adjacent methylene protons (C4). The two protons at C4 would be diastereotopic and thus exhibit different chemical shifts, likely appearing as a complex multiplet. The two protons at C5 would also be diastereotopic and coupled to the C4 protons, further complicating the spectrum in this region.

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected signals.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6' (Pyridine)~8.6d~4.8
H-4' (Pyridine)~7.8td~7.7, 1.8
H-3' (Pyridine)~7.3d~7.8
H-5' (Pyridine)~7.2ddd~7.5, 4.8, 1.2
H-5 (Lactone)~4.4m-
H-3 (Lactone)~4.1t~8.0
H-4 (Lactone)~2.5m-

Carbon Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, nine distinct carbon signals would be anticipated.

Carbonyl Carbon: The lactone carbonyl carbon (C2) would be the most downfield signal, typically in the range of δ 170-180 ppm.

Pyridine Ring Carbons: Five signals would correspond to the carbons of the pyridine ring. The carbon attached to the lactone ring (C2') would be significantly affected. The chemical shifts would range from approximately δ 120 to 160 ppm.

Dihydrofuranone Ring Carbons: Three aliphatic signals would be present for the C3, C4, and C5 carbons of the lactone ring, typically appearing in the upfield region of the spectrum (δ 20-80 ppm).

A representative data table for the expected ¹³C NMR signals is shown below.

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (Carbonyl)~175.0
C-2' (Pyridine)~158.0
C-6' (Pyridine)~149.0
C-4' (Pyridine)~136.0
C-5' (Pyridine)~123.0
C-3' (Pyridine)~121.0
C-5 (Lactone)~68.0
C-3 (Lactone)~45.0
C-4 (Lactone)~30.0

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would confirm the connectivity between adjacent protons on both the pyridine and dihydrofuranone rings, for example, between H-3, H-4, and H-5 on the lactone ring, and among the four protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon atom that has an attached proton by correlating the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying connectivity across quaternary carbons (like the carbonyl C2 and the pyridine C2'). For instance, correlations from the H-3 proton to the carbonyl carbon (C2) and to pyridine carbons (C2' and C3') would be expected, confirming the attachment of the pyridine ring at the C3 position of the lactone.

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl group of the γ-lactone.

Key expected absorption bands are listed in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O (Lactone)Stretching~1770Strong
C=N, C=C (Pyridine)Stretching~1600-1450Medium
C-O (Ester)Stretching~1250-1150Strong
C-H (Aromatic)Stretching~3100-3000Medium
C-H (Aliphatic)Stretching~3000-2850Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₉NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of CO or CO₂ from the lactone ring and fragmentation of the pyridine ring or the bond connecting the two ring systems.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule.

Computational and Theoretical Chemistry Studies on 3 Pyridin 2 Yl Dihydrofuran 2 3h One

Density Functional Theory (DFT) Applications in Molecular System Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of many-body systems. nih.gov It is widely applied to predict a range of molecular properties with a favorable balance of accuracy and computational cost. nih.govaps.org

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional, researchers can calculate the equilibrium geometry of 3-(Pyridin-2-yl)dihydrofuran-2(3H)-one. This process yields precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, analysis of the electronic structure provides insight into charge distribution. Partial charges on each atom can be calculated, and molecular electrostatic potential (MEP) maps can be generated. bhu.ac.inacadpubl.eu An MEP map uses a color scale to visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in For the title compound, one would expect to see negative potential (typically colored red) around the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the lactone, indicating sites susceptible to electrophilic attack.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron-donating orbital, while the LUMO is an electron-accepting orbital. acadpubl.eulibretexts.org The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. acadpubl.eu

For this compound, DFT calculations would map the spatial distribution of the HOMO and LUMO. This analysis would pinpoint the specific atoms or regions of the molecule most involved in electronic transitions and chemical reactions. For instance, in a study of the related 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium ion, FMO analysis showed that the LUMO was centered on the furanium moiety, highlighting C5 as the primary site for nucleophilic attack. researchgate.net A similar analysis of the title compound would reveal the most probable sites for nucleophilic and electrophilic interactions, guiding predictions of its chemical behavior.

Table 1: Illustrative Frontier Molecular Orbital Data from a Related Compound
OrbitalEnergy (eV)DescriptionPredicted Role
HOMO-5.28Acts as an electron donor.Site of electrophilic attack.
LUMO-1.27Acts as an electron acceptor.Site of nucleophilic attack.
Energy Gap (ΔE)4.01Indicates chemical stability.A larger gap implies higher stability.

Note: Data in the table is illustrative, based on values reported for similar heterocyclic systems in the literature for demonstrating the concept, and is not specific to this compound.

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed to predict an IR spectrum. researchgate.net These calculations help in assigning the observed experimental absorption bands to specific vibrational modes, such as C=O stretching in the lactone ring, C-N stretching in the pyridine ring, and various C-H bending modes. Scaling factors are often applied to the computed wavenumbers to improve agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra and confirming the correct isomer and conformation of a synthesized compound.

From the energies of the frontier orbitals (HOMO and LUMO), a set of global reactivity descriptors can be derived to quantify a molecule's reactivity and stability. dergipark.org.trresearchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

DFT calculations can also be used to predict fundamental thermodynamic properties, such as the standard molar enthalpy, entropy, and Gibbs free energy of formation, providing crucial data on the molecule's stability and energy content. nist.gov

Table 2: Key Global Reactivity Descriptors
DescriptorFormulaSignificance
Electronegativity (χ)(I + A) / 2Measures electron-attracting power.
Chemical Hardness (η)(I - A) / 2Measures resistance to charge transfer.
Electrophilicity Index (ω)χ² / (2η)Quantifies electrophilic nature.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape. acs.org For a molecule like this compound, which has a flexible bond connecting the two ring systems, MD simulations could reveal the preferred rotational conformations (rotamers), the energy barriers between them, and how the molecule's shape changes in different environments (e.g., in a solvent). This information is crucial for understanding how the molecule might interact with biological targets like enzymes or receptors. Although specific MD studies on this compound were not identified, the technique is widely applied to similar heterocyclic structures. acs.org

Biological Target Interaction and Mechanistic Studies of 3 Pyridin 2 Yl Dihydrofuran 2 3h One Derivatives

Enzyme Inhibition Mechanisms and Molecular Interactions

The unique electronic and structural characteristics of pyridine (B92270) and furanone rings enable these derivatives to interact with a wide array of enzymatic targets, leading to modulation of critical biological pathways.

Alkaline Phosphatase Inhibition (e.g., Tissue Non-Specific Alkaline Phosphatase - TNAP)

Alkaline phosphatases (APs) are a group of enzymes that are crucial in various physiological processes, and their dysregulation is linked to conditions like vascular calcification and hypophosphatasia. researchgate.netwindows.net Tissue-nonspecific alkaline phosphatase (TNAP) is a specific isozyme that has been identified as a therapeutic target. researchgate.netpharmacognosy.us

Research into inhibitors for this enzyme family is ongoing. For instance, new derivatives of 3-(3-arylprop-2-ynyl)dihydrofuran-2(3H)-ones have been synthesized and screened as potential inhibitors of bovine TNAP (b-TNAP). researchgate.net Several of these dihydrofuranone derivatives were found to be potent and selective inhibitors of b-TNAP. researchgate.net The presence of furan (B31954) rings was noted as a factor contributing to the inhibitory activity against b-TNAP. researchgate.net While these studies establish the dihydrofuran-2(3H)-one core as a viable scaffold for TNAP inhibition, specific research on derivatives bearing a pyridin-2-yl substituent in this context is not detailed in the available literature. Other heterocyclic systems, such as isonicotinohydrazides and 4-quinolones, have also been investigated as inhibitors of alkaline phosphatase isozymes, demonstrating that nitrogen-containing heterocycles can be effective modulators of this enzyme class. researchgate.netscience.gov

Kinase Inhibition (e.g., VEGFR, FLT3, Aurora B Kinase, AKR1C3, ACC1)

Kinases are pivotal regulators of cell signaling, and their inhibition is a cornerstone of modern cancer therapy. Pyridine-containing compounds have emerged as a privileged scaffold in the design of kinase inhibitors.

One closely related compound, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has demonstrated anti-angiogenic properties by suppressing the production of Vascular Endothelial Growth Factor (VEGF) and inhibiting VEGF-induced signaling pathways. ugent.be FPP-3 was shown to dose-dependently suppress angiogenesis and inhibit VEGF-induced matrix metalloproteinase (MMP)-2 expression and extracellularly regulated kinase (ERK) phosphorylation. ugent.be

Derivatives featuring a pyridine core have shown potent activity against Aurora kinases, which are critical for cell cycle regulation. A class of 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines was developed, with one compound exhibiting potent Aurora A kinase inhibition and excellent selectivity over Aurora B and other kinases. nih.gov Furthermore, several multi-kinase inhibitors incorporating pyridine-like structures have been identified that target Aurora kinases, VEGFR2, and FLT3 simultaneously. jppres.com

The table below summarizes the activity of various pyridine-containing derivatives against these key kinase targets.

Compound Class/NameTarget Kinase(s)Reported IC₅₀ Values
Pyridone 1CDK2/cyclin A20.57 µM nih.gov
3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridine (Compound 6)Aurora APotent inhibitory activity reported nih.gov
CYC116Aurora-A, Aurora-B, Aurora-C, VEGFR2, FLT344 nM (Aurora-A), 19 nM (Aurora-B), 69 nM (Aurora-C) jppres.com
AT9283Aurora-A, Aurora-B, JAK2, FLT3, c-Abl3 nM (Aurora-A), 3 nM (Aurora-B) jppres.com
VX-680Aurora-A, Aurora-B, Aurora-C, FLT336 nM (Aurora-A), 18 nM (Aurora-B), 25 nM (Aurora-C) jppres.com

This table presents data for pyridine-containing kinase inhibitors to illustrate the potential of the scaffold.

Cholinesterase and Glycosidase Inhibition

Cholinesterase enzymes, particularly acetylcholinesterase (AChE), are primary targets in the management of Alzheimer's disease. researchgate.net A series of pyridine derivatives featuring carbamic or amidic functions were designed as cholinesterase inhibitors. science.gov Within this series, carbamate (B1207046) 8 emerged as the most potent human AChE (hAChE) inhibitor with an IC₅₀ value of 0.153 µM, while carbamate 11 was the most effective inhibitor of human butyrylcholinesterase (hBChE) with an IC₅₀ of 0.828 µM. science.gov Molecular docking studies indicated that the potent inhibitor 8 binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mechanism. science.gov Other studies have also identified pyridinium (B92312) salts and γ-Pyridinylylamine derivatives as inhibitors of AChE. regulations.govfao.org

Regarding glycosidase inhibition, which is a therapeutic strategy for type 2 diabetes, there is limited specific information on 3-(Pyridin-2-yl)dihydrofuran-2(3H)-one derivatives. science.gov However, other heterocyclic structures such as dibenzo-α-pyrones have been shown to exhibit inhibitory effects against α-glucosidase, suggesting that lactone-containing compounds can interact with this class of enzymes.

DNA Gyrase B and Mycobacterial Enzyme (InhA) Interaction Studies

Bacterial DNA gyrase and the mycobacterial enzyme InhA are validated targets for the development of new antibacterial agents. Derivatives containing a pyridine ring have shown significant promise in inhibiting these enzymes.

A new class of direct inhibitors of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, was identified as the 4-hydroxy-2-pyridones. researchgate.net These compounds demonstrated potent bactericidal activity, with biophysical studies confirming that they bind specifically to InhA in an NADH-dependent manner, effectively blocking the substrate-binding pocket. researchgate.net This mechanism is distinct from the prodrug isoniazid, which also targets InhA but requires activation by the KatG enzyme.

In the realm of DNA gyrase inhibitors, several pyridine-based compounds have been developed. Hybrid molecules combining sulfaguanidine (B1682504) with pyridine-2-one derivatives were found to inhibit DNA gyrase with moderate to potent activity. researchgate.net Similarly, pyridothienopyrimidine derivatives have been identified as dual inhibitors of DNA gyrase and topoisomerase IV.

The table below details the inhibitory activities of representative pyridine derivatives against these bacterial enzymes.

Compound Class/DerivativeTarget EnzymeReported IC₅₀ Values / Activity
4-hydroxy-2-pyridone (NITD-564)InhA0.59 µM researchgate.net
4-hydroxy-2-pyridone (NITD-529)InhA9.60 µM researchgate.net
Sulfaguanidine-pyridine-2-one hybrid (2d)DNA gyrase18.17 µM researchgate.net
Sulfaguanidine-pyridine-2-one hybrid (3a)DNA gyrase23.87 µM researchgate.net
Pyridothienopyrimidine (4a)DNA gyrase5.77 µM
Pyridothienopyrimidine (4b)DNA gyrase3.44 µM

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of Cyclooxygenase-2 (COX-2) over COX-1 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. The pyridazine (B1198779) nucleus, a bioisostere of pyridine, is considered a promising scaffold for potent and selective COX-2 inhibitors.

Studies on furan derivatives have also led to the identification of selective COX-2 inhibitors. windows.net A compound directly linking the key structural motifs, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), was identified as a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), highlighting its potential as an anti-inflammatory agent. ugent.be Additionally, pyrimidine (B1678525) derivatives have demonstrated high selectivity towards COX-2, with some compounds showing activity comparable to the reference drug meloxicam. The development of various diaryl heterocyclic compounds, including those with furan and pyridine rings, has been a successful strategy in discovering new generations of COX-2 inhibitors. windows.net

Compound Class/DerivativeTarget EnzymeReported IC₅₀ Values (nM) / Selectivity Index (SI)
Pyridazine derivative (3g)COX-2IC₅₀: 43.84 nM; SI: 11.51
Pyridazine derivative (3d)COX-2IC₅₀: 67.23 nM
Pyridazine derivative (6a)COX-2IC₅₀: 53.01 nM
1-(phenyl)-2-(pyridyl)acetylene (89)COX-2Noted as a potent and selective inhibitor windows.net
Pyrimidine derivative (L1, L2)COX-2High selectivity, comparable to meloxicam

Receptor Modulation and Neurobiological Pathway Interactions

Beyond direct enzyme inhibition, derivatives of this compound can modulate various receptors and pathways, particularly those relevant to neurobiology. The inhibition of acetylcholinesterase, as detailed in section 6.1.3, is a primary example of interaction with a key component of neurobiological pathways. science.gov

Notably, certain pyridine carbamate derivatives (8 , 9 , and 11 ) that inhibit AChE were also found to inhibit the self-aggregation of the amyloid-beta peptide (Aβ₄₂), a pathological hallmark of Alzheimer's disease. science.gov This dual activity makes them particularly interesting multi-target candidates for neurodegenerative disease research.

Furthermore, studies on dihydrofuran-2-one derivatives have shown they can theoretically interact with monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), two enzymes central to the metabolism of neurotransmitters and are targets for therapies against Parkinson's disease.

GABAergic Inhibition Enhancement

Research into the effects of this compound derivatives on γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, is an area of active investigation. acs.org GABAergic inhibition is primarily mediated by GABA-A receptors, which are ligand-gated ion channels. acs.org The binding of GABA to these receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. nih.gov

While direct studies on this compound itself are limited, research on structurally related isoindolin-1-one (B1195906) derivatives has provided insights into potential mechanisms. acs.org For instance, certain novel 2,7-disubstituted isoindolin-1-one derivatives have been identified as positive allosteric modulators (PAMs) of GABA-A receptors. acs.org These compounds bind to a site distinct from the classical benzodiazepine (B76468) binding site, specifically at the β/α interface of the transmembrane domain within the α1β2γ2 receptor. acs.org This interaction enhances the receptor's response to GABA, thereby potentiating inhibitory neurotransmission. acs.org

One such derivative, compound 48 (a 2,7-disubstituted isoindolin-1-one), demonstrated potent activity at GABA-A receptors and exhibited significant antiepileptic efficacy in various mouse models. acs.org The structure-activity relationship (SAR) studies of these isoindolin-1-one derivatives revealed that the nature and position of substituents on the aromatic ring are critical for their modulatory activity. acs.org For example, a pyridin-3-yl moiety at a specific position resulted in stronger activity compared to a pyridin-4-yl substituent. acs.org

CompoundScaffoldTargetActivityReference
Compound 48 2,7-disubstituted isoindolin-1-oneGABA-A ReceptorPositive Allosteric Modulator acs.org
Compound 44 pyridin-3-yl substituted isoindolin-1-oneGABA-A α1β2γ2 / α2β2γ2EC50 = 0.17 µM / 0.13 µM acs.org
Compound 45 pyridin-4-yl substituted isoindolin-1-oneGABA-A α1β2γ2 / α2β2γ2EC50 = 0.38 µM / 0.43 µM acs.org

Although these findings are on related heterocyclic structures, they suggest a plausible avenue for the biological action of this compound derivatives, warranting further investigation into their potential as GABA-A receptor modulators.

Sodium and Calcium Channel Modulation

N-type calcium channels (Cav2.2) are significantly implicated in chronic and neuropathic pain, making them an attractive therapeutic target. mdpi.com Some fluorophenoxyanilide derivatives have been shown to inhibit N-type calcium channels. mdpi.com Furthermore, diarylamine derivatives are also known to modulate the activity of N-type and/or T-type calcium channels, suggesting their potential use in conditions like stroke, epilepsy, and chronic pain. google.com

Dihydropyridines are a well-known class of calcium channel modulators. nih.govnih.gov These compounds can act as either antagonists (blockers) or agonists (activators) of L-type calcium channels, depending on their chemical structure. nih.gov This dual activity highlights the subtle structural modifications that can dramatically alter the pharmacological profile of a compound. While not directly a dihydropyridine (B1217469), the pyridinyl-dihydrofuranone scaffold shares some structural motifs, suggesting a potential for interaction with calcium channels that remains to be experimentally verified.

Glutamate (B1630785) Receptor Interaction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory. nih.govnih.gov Ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs) are the two main families of glutamate receptors. researchgate.net

Research has explored the interaction of various pyridine-containing compounds with glutamate receptors. For instance, 1H-pyrazolo[3,4-b]pyridines have been developed as mGluR5 positive allosteric modulators (PAMs). nih.gov These compounds enhance the receptor's response to glutamate without having intrinsic agonist activity. nih.gov Conversely, derivatives of 3-(pyridin-2-yl-ethynyl)benzamide have been identified as mGluR5 negative allosteric modulators (NAMs). researchgate.net

The structural similarity of the core chemical entity to perampanel, a selective non-competitive AMPA receptor antagonist, suggests a potential for interaction with ionotropic glutamate receptors. researchgate.netrjraap.com Perampanel, which has a pyridin-2-yl moiety, is an approved antiepileptic drug. researchgate.net

Compound ClassTargetMode of ActionReference
1H-Pyrazolo[3,4-b]pyridinesmGluR5Positive Allosteric Modulator nih.gov
3-(Pyridin-2-yl-ethynyl)benzamide derivativesmGluR5Negative Allosteric Modulator researchgate.net
PerampanelAMPA ReceptorNon-competitive Antagonist researchgate.netrjraap.com

These findings indicate that the pyridine ring is a key pharmacophore for interacting with different subtypes of glutamate receptors, suggesting that this compound derivatives could also exhibit activity at these targets.

Glycine (B1666218) Receptor Modulation and Potassium Conductance Enhancement

Glycine receptors (GlyRs) are inhibitory ligand-gated ion channels, primarily found in the spinal cord and brainstem, that play a role in motor control and pain processing. nih.govfrontiersin.org Modulation of GlyRs can either enhance or reduce inhibitory neurotransmission. nih.govnih.gov While direct evidence for the interaction of this compound derivatives with GlyRs is lacking, the broader class of small molecules has been shown to modulate these receptors. mdpi.com For instance, certain endocannabinoids and tropeines can modulate GlyR function. mdpi.com

Similarly, specific information regarding the enhancement of potassium conductance by this compound derivatives is not available in the current scientific literature. Potassium channels are diverse and play a critical role in setting the resting membrane potential and repolarizing the cell membrane after an action potential. Their modulation can significantly impact neuronal excitability.

Nicotinic Acetylcholine (B1216132) Receptor Binding

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are also the primary target for nicotine (B1678760). nih.govwikipedia.org These receptors are involved in a wide range of physiological processes, including cognitive function, reward, and motor control. nih.gov

Studies on derivatives of deschloroepibatidine, which feature a pyridinyl moiety, have shown high binding affinity for α4β2* nAChRs. nih.govnih.gov Some of these analogs act as potent antagonists of α4β2-nAChRs. nih.gov For example, compound 6b , a 3'-(substituted pyridinyl)-deschloroepibatidine analog, displayed a high binding affinity (Ki = 0.13 nM) and selectivity for the α4β2*-nAChR. nih.gov

CompoundTarget SubtypeBinding Affinity (Ki)Functional ActivityReference
6b (a 3'-(substituted pyridinyl)-deschloroepibatidine analog)α4β2*-nAChR0.13 nMPotent Antagonist nih.gov

The presence of the pyridine ring in this compound suggests a potential for interaction with nAChRs, similar to the epibatidine (B1211577) analogs. This structural feature is a key component for binding to the receptor. nih.govrti.org

Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition

The inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake is a common mechanism of action for many antidepressant medications. nih.govwikipedia.org These inhibitors block the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft. wikipedia.org

While there is no direct evidence of this compound acting as a serotonin or norepinephrine reuptake inhibitor, other classes of compounds containing a pyridine ring have been developed for this purpose. For example, 1-aryl-3,4-dihydro-1H-quinolin-2-one derivatives have been identified as potent and selective norepinephrine reuptake inhibitors. nih.gov Additionally, a class of 3-(1H-indol-1-yl)-3-arylpropan-1-amines has been developed as dual-acting norepinephrine and serotonin reuptake inhibitors. nih.gov

The structural features of these known inhibitors could provide a basis for designing and testing this compound derivatives for similar activity.

Cellular Pathway Perturbation and Phenotypic Responses

The interaction of a compound with its biological target(s) ultimately leads to the perturbation of cellular pathways, resulting in observable phenotypic responses. For instance, the modulation of GABAergic or glutamatergic pathways can lead to anticonvulsant or anxiolytic effects. acs.orgresearchgate.net

Derivatives of pyridin-2(1H)-one have been shown to inhibit the translation initiation factor eIF3a, leading to anti-cancer activity in lung cancer cell lines. nih.gov Specifically, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one demonstrated potent and selective activity against the A549 cell line. nih.gov

In the context of pain, the modulation of N-type calcium channels or glycine receptors by related compounds suggests that this compound derivatives could potentially have analgesic properties. mdpi.commdpi.com The antagonism of nAChRs by related pyridinyl compounds points towards a potential role in smoking cessation therapies. nih.govnih.gov

Further research is necessary to elucidate the specific cellular pathways affected by this compound derivatives and the resulting phenotypic outcomes.

Apoptosis Induction and Anti-Proliferative Activity Mechanisms

The anti-proliferative activity of pyridine-containing heterocyclic compounds, including derivatives of this compound, is a subject of significant research. These compounds have been shown to exert cytotoxic effects against various human cancer cell lines through diverse mechanisms, primarily centered on the induction of apoptosis and the inhibition of cell proliferation. nih.govresearchgate.netnih.gov

Mechanistic investigations into related arylnaphthalene lignans (B1203133) have revealed that apoptosis can be triggered through the activation of the caspase-3 cascade. nih.gov This process is often accompanied by an increase in intracellular reactive oxygen species (ROS) and a corresponding reduction in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov Another identified mechanism involves the induction of mitochondrial-mediated apoptosis. This pathway is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov

Furthermore, certain derivatives can induce apoptosis and protective autophagy through the generation of ROS, leading to a blockade of the cell cycle in the G1/G0 phase, dissipation of the mitochondrial membrane potential, and depletion of ATP. nih.gov Studies on thieno[2,3-d]pyrimidine (B153573) analogues, which also feature a heterocyclic structure, have demonstrated that their anti-proliferative effects are linked to the inhibition of critical signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which culminates in cell cycle arrest and apoptosis. nih.gov The anti-proliferative potential of these compounds has been noted against several cancer cell lines, including those for colon, liver, and breast cancer, with some derivatives showing selective activity. nih.govresearchgate.net

Table 1: Summary of Anti-Proliferative and Apoptosis Induction Mechanisms

Compound Class Cancer Cell Line(s) Observed Mechanism(s) Citation(s)
Pyridine Derivatives HCT-116, HepG-2, MCF-7 Anti-proliferative activity nih.gov
Dihydrotestosterone-derived Pyrazoles PC-3 (Prostate) Apoptosis induction researchgate.net
Arylnaphthalene Lignans (Diphyllin Derivatives) K562 (Leukemia) Caspase-3 activation, increased ROS, reduced SOD activity nih.gov
Arylnaphthalene Lignans (Diphyllin Derivatives) HCT-116 (Colon) Mitochondrial-mediated apoptosis, decreased Bcl-2, increased Bax nih.gov

Antimicrobial Action Mechanisms (e.g., against bacterial, fungal, and insect species)

Derivatives of this compound and related heterocyclic structures have demonstrated notable antimicrobial properties. The mechanisms of action are varied and target different essential functions in microbial cells. nih.govmdpi.com General antibacterial mechanisms include the inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with cellular energy generation, damage to nucleic acid synthesis, and interruption of protein synthesis. mdpi.com

Specifically, 3-(pyridin-3-yl)-2-oxazolidinone derivatives, which share the pyridine moiety, have been shown to be effective primarily against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov Their mode of action is explored through structure-activity relationships and kinetic studies. nih.gov

Research on furan derivatives has revealed potent activity against the yeast-like fungi Candida albicans. mdpi.com These compounds, along with their hydroarylation products, also exhibit inhibitory effects against the bacteria Escherichia coli and Staphylococcus aureus. mdpi.com The antimicrobial potential of these molecules is often evaluated by determining their minimum inhibitory concentrations (MICs). For instance, certain furan-derived chalcones and pyrazoline derivatives have been synthesized and assessed for their antimicrobial capabilities. mdpi.com Similarly, studies on tetrahydrothienopyridine derivatives have included in-vitro screening against both Gram-positive (Sarcina lutea) and Gram-negative (Escherichia coli) bacteria to establish their spectrum of activity. researchgate.net

Table 2: Summary of Antimicrobial Activity

Compound Class Target Organism(s) Type of Activity Citation(s)
3-(Pyridin-3-yl)-2-oxazolidinone Derivatives S. aureus, S. pneumoniae, E. faecalis (Gram-positive) Antibacterial nih.gov
3-Aryl-3-(furan-2-yl)propenoic Acid Derivatives Candida albicans (Fungus) Antifungal mdpi.com
3-Aryl-3-(furan-2-yl)propenoic Acid Derivatives Escherichia coli, Staphylococcus aureus Antibacterial mdpi.com

Molecular Docking and Binding Affinity Investigations

Ligand-Protein Interaction Analysis and Binding Modes

Molecular docking is a crucial computational tool used to predict and analyze the interaction between a ligand, such as a derivative of this compound, and its target protein at the molecular level. nih.govnih.gov This analysis provides insights into the binding mode, affinity, and stability of the ligand-protein complex, which is fundamental for understanding the compound's biological activity. nih.govelsevierpure.com

Studies on various pyridine derivatives have utilized molecular docking to elucidate their binding modes within the active sites of target proteins. nih.govelsevierpure.comrjptonline.org For example, the docking of isoindolin-1-one derivatives into the cryo-EM structure of the GABA-A receptor (PDB ID: 6X3V) revealed that the compound situates nicely within the β-α interface binding pocket. acs.org The interaction is primarily with the M2 and M3 helices of the β2 subunit and the M1 helix of the α1 subunit. acs.org These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, and π-stacking. acs.orgyoutube.com

In another example, potent and selective ATP-independent Akt inhibitors based on an imidazo[4,5-b]pyridine scaffold were co-crystallized with Akt1. nih.gov The structural data confirmed that the binding of the inhibitor in a specific pocket results in a conformational change that occludes the ATP binding cleft, explaining its inhibitory mechanism. nih.gov Similarly, docking studies of diaryl heterocyclic compounds into the binding sites of COX-1 and COX-2 enzymes have helped to illuminate the binding patterns responsible for their inhibitory activity. researchgate.net The results from these computational simulations are often correlated with in vitro experimental data to validate the predicted binding modes. nih.gov

Identification of Key Amino Acid Residues and Binding Motifs

A primary goal of ligand-protein interaction analysis is to identify the specific amino acid residues within the target's binding site that are critical for the interaction. youtube.com These key residues form the binding motif and are essential for the affinity and specificity of the ligand.

Molecular docking and structural biology techniques have successfully identified such residues for various pyridine-based inhibitors. For instance, docking studies of certain pyridine derivatives revealed hydrogen-acceptor interactions with the amino acid residues VAL87 and LYS91, and π-hydrogen interactions with LEU92 and TYR97. nih.gov The interaction with HIS-62 was also noted as a common feature for some derivatives. nih.gov

In the case of isoindolin-1-one derivatives binding to the GABA-A receptor, the key interactions occur with residues located in specific helices (M1 of α1, M2 and M3 of β2) that form the binding pocket. acs.org The identification of these residues is paramount for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to enhance its potency and selectivity. nih.govmdpi.com Furthermore, phylogenetic and protein structural analyses, combined with mutagenesis studies, can pinpoint specific residues that determine the functional outcome of the interaction. For example, in a 2,3-oxidosqualene (B107256) cyclase enzyme, three key amino acid residues (#732, #365, #124) were identified as being determinative for the catalytic conversion pathway. nih.gov

Table of Mentioned Compounds

Compound Name/Class
This compound
3-(Pyridin-3-yl)-2-oxazolidinone derivatives
3-Aryl-3-(furan-2-yl)propenoic acid derivatives
Dihydro-3-amino-2-(3H)-furanone
Dihydrotestosterone-derived pyrazoles
Diphyllin derivatives
Diaryl heterocyclic derivatives
Furan-derived chalcones
Imidazo[4,5-b]pyridine derivatives
Isoindolin-1-one derivatives
Pyridine derivatives
Pyrazoline derivatives
Tetrahydrothienopyridine derivatives
Thieno[2,3-d]pyrimidine analogues

Applications of 3 Pyridin 2 Yl Dihydrofuran 2 3h One As Synthetic Intermediates and Building Blocks

Utility in the Total Synthesis of Complex Natural Products

While a direct application of 3-(Pyridin-2-yl)dihydrofuran-2(3H)-one in a completed total synthesis of a complex natural product has not been extensively documented in peer-reviewed literature, its structural motifs are prevalent in numerous biologically active natural products. scribd.come-bookshelf.de The γ-butyrolactone ring is a core feature in many natural compounds, including lignans (B1203133), alkaloids, and butenolides, which exhibit a wide range of physiological activities. Similarly, the pyridine (B92270) nucleus is a fundamental component of many alkaloids and other pharmacologically significant molecules. scribd.com

The strategic value of this compound lies in its potential as a chiral pool starting material or a key intermediate. The lactone can be manipulated in various ways—for example, through ring-opening, reduction, or conversion to a lactam—to construct acyclic chains with defined stereochemistry or to build new heterocyclic rings. The pyridine ring can be functionalized or used to direct metallation reactions, enabling the introduction of additional substituents. Therefore, this compound represents a valuable, yet to be fully exploited, starting material for synthetic campaigns toward complex natural products containing these key structural features.

Precursors for Advanced Heterocyclic Scaffolds and Chemical Libraries

The dual functionality of this compound makes it an excellent precursor for generating diverse heterocyclic scaffolds, which are of high interest for chemical libraries used in drug discovery.

The synthesis of fused pyridine ring systems is a significant area of heterocyclic chemistry, as these structures are common in pharmaceuticals and functional materials. qu.edu.qanih.govcncb.ac.cnnih.gov Although direct conversion of this compound into fused pyridine systems is not a standard named reaction, the lactone moiety can be chemically transformed into functional groups that can participate in cyclization reactions onto the pyridine ring or an appended substituent.

For instance, the lactone ring could be opened under basic or acidic conditions to yield a γ-hydroxy carboxylic acid or ester derivative. The hydroxyl group could then be converted into a leaving group, facilitating an intramolecular cyclization if a suitable nucleophile is present on the pyridine ring. Alternatively, the carboxylic acid could undergo condensation with an amino-substituted pyridine to form fused pyridone structures, which are privileged scaffolds in medicinal chemistry. nih.govresearchgate.netpreprints.org

Table 1: Potential Strategies for Fused Pyridine Synthesis

Starting Material Modification Reaction Type Resulting Fused System (Example)
Lactone ring-opening to γ-hydroxy acid, followed by functionalization Intramolecular nucleophilic substitution Dihydropyrido-oxazinone
Ring-opening and oxidation to a keto-acid Condensation/Cyclization Pyrido[1,2-a]pyrimidin-4-one

The γ-lactone structure of this compound serves as a masked precursor to a 1,4-dicarbonyl compound, which is the classic substrate for the Paal-Knorr synthesis of pyrroles. pharmaguideline.comekb.egorganic-chemistry.org This transformation makes the compound a valuable starting point for constructing substituted pyrroles and, by extension, bipyrrole systems.

The synthetic sequence would typically involve:

Grignard Reaction: Treatment of the lactone with an organometallic reagent, such as a Grignard or organolithium reagent, to open the ring and form a keto-alcohol.

Oxidation: Subsequent oxidation of the alcohol to a ketone, yielding a 1,4-diketone.

Paal-Knorr Cyclization: Condensation of the resulting 1,4-diketone with ammonia (B1221849) or a primary amine to form the pyrrole ring. organic-chemistry.org

This approach allows for the introduction of various substituents onto the resulting pyrrole ring, depending on the Grignard reagent used. The pyridine moiety remains as a substituent on the newly formed pyrrole, yielding a 2-(pyrrol-yl)pyridine structure. These structures are precursors to more complex bipyrrole systems, which are important in ligand design and materials science. nih.gov

The reactivity of the lactone ring can be harnessed to initiate cascade or multicomponent reactions, leading to the rapid assembly of complex polycyclic nitrogen heterocycles. researchgate.netnih.gov For example, the lactone can be converted into an intermediate that participates in aza Diels-Alder reactions or other cycloadditions.

One potential pathway involves the conversion of the lactone to a pyridone intermediate. Dihydropyridones are known building blocks for synthesizing more complex structures, including fused ring systems like pyrrolo[3,4-b]pyridin-5-ones. nih.govresearchgate.net These reactions often proceed through a series of steps, such as N-acylation, cycloaddition, and aromatization, to build the polycyclic framework in a highly efficient one-pot process. The ability to generate molecular complexity from a relatively simple starting material like this compound is highly valuable for creating libraries of novel compounds for biological screening.

Exploration in Agrochemical Research and Development

Both pyridine and lactone moieties are present in various commercially successful and investigational agrochemicals. The pyridine ring is a well-known toxophore found in several classes of insecticides, including neonicotinoids. Heterocyclic compounds containing pyridine are also explored for their herbicidal and fungicidal properties. google.com

Similarly, γ-butyrolactones, particularly those derived from natural sources, have shown insecticidal and antifeedant activities. researchgate.net The combination of these two pharmacophores in this compound suggests that its derivatives could exhibit useful biological activity in an agricultural context. Research in this area would involve the synthesis of a library of analogues by modifying both the pyridine and lactone rings to optimize activity against specific pests, weeds, or fungal pathogens. The compound itself serves as a key starting scaffold for such exploratory research.

Potential in Materials Science Research

In the field of materials science, there is significant interest in organic compounds for applications in electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Pyridine-containing heterocycles are widely explored as components of host materials for phosphorescent OLEDs. google.comresearchgate.net The pyridine unit possesses electron-deficient characteristics, making it suitable for electron-transporting layers or as a component in host materials designed to have high triplet energy levels. researchgate.net

While this compound itself is not a conjugated, light-emitting molecule, it serves as a valuable synthetic platform. The dihydrofuranone ring could be chemically modified—for example, through dehydrogenation to form a furan (B31954) ring or conversion into another aromatic heterocycle—to create a more extended π-conjugated system. nih.govresearchgate.net Such modifications could lead to novel materials with tailored electronic properties suitable for use as hosts or emitters in OLED devices. The ability to functionalize the core structure allows for fine-tuning of properties like solubility, thermal stability, and energy levels, which are critical for device performance.

Future Directions and Emerging Research Avenues for 3 Pyridin 2 Yl Dihydrofuran 2 3h One

Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level

While the synthesis of 3-(Pyridin-2-yl)dihydrofuran-2(3H)-one is a foundational step, a deep understanding of its biological activity at the molecular level is paramount for its future development. Terpenoids and other natural products containing lactone moieties are known to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com The lactone ring, along with other structural features like α-methylene groups, can undergo Michael additions with thiol-containing proteins, which is a potential mechanism for their antitumor and anti-inflammatory properties. mdpi.com

Future research must focus on identifying the specific molecular targets of this compound. This involves screening the compound against various biological targets, such as enzymes and receptors, to uncover its mechanism of action. For instance, many heterocyclic compounds are designed as inhibitors of specific enzymes like HIV protease or tyrosine kinases. mdpi.comnih.gov Elucidating the precise interactions—such as hydrogen bonding or pi-pi stacking—with amino acid residues within a target's active site is crucial. ijper.org This detailed mechanistic insight will not only explain the compound's biological effects but also provide a rational basis for the design of more potent and selective analogues.

Computational Design and Virtual Screening for Functional Analogues with Tuned Specificity

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel bioactive molecules. For this compound, in silico methods will be instrumental in designing functional analogues with tailored specificity for desired biological targets. nih.govnih.gov Molecular docking studies can be employed to predict the binding modes and affinities of designed analogues within the active site of a target protein, such as VEGFR-2 or EGFR, which are common targets in cancer therapy. nih.govnih.govnih.gov

This computational design process begins with a validated target structure and a library of virtual compounds derived from the core pyridyl-lactone scaffold. mdpi.com By systematically modifying substituents on both the pyridine (B92270) and lactone rings, researchers can explore how these changes affect binding affinity and selectivity. Virtual screening can efficiently filter large compound libraries to identify candidates with the highest predicted activity, thereby prioritizing synthetic efforts. acs.org Subsequent molecular dynamics simulations can provide deeper insights into the stability of the ligand-protein complex and confirm key interactions, guiding further optimization. nih.gov This iterative cycle of computational design, synthesis, and biological evaluation is a highly efficient strategy for developing analogues with fine-tuned specificity and improved pharmacological profiles.

Exploration of New Catalytic Systems and Green Chemistry Approaches in its Synthesis and Transformations

The synthesis of pyridines and lactones is an area rich with opportunities for innovation in catalysis and green chemistry. nih.gov Future research on this compound should prioritize the exploration of novel catalytic systems that improve efficiency, reduce waste, and operate under environmentally benign conditions. The use of nanocatalysts, for example, has been shown to provide safe, clean, and high-yielding processes for synthesizing polysubstituted pyridines. researchgate.net Similarly, new catalyst systems, such as those based on copper/nitroxyl or iron carbonyls, have demonstrated high efficiency in the aerobic oxidative lactonization of diols under mild conditions. organic-chemistry.org

Moreover, the principles of green chemistry can be broadly applied to the synthesis and transformation of this compound. This includes the use of greener solvents like water or propylene carbonate, or even solvent-free conditions. researchgate.netpreprints.orgsemanticscholar.org Process intensification technologies such as microwave-assisted synthesis and continuous flow chemistry are particularly promising. ucl.ac.uk Microwave heating can dramatically reduce reaction times and improve yields in pyridine synthesis, while continuous flow processing allows for safe and efficient scale-up without extensive re-optimization. beilstein-journals.orgnih.govresearchgate.netorganic-chemistry.org Adopting these modern synthetic methods will be crucial for the sustainable production of this compound and its derivatives on a larger scale. google.com

Q & A

Q. What synthetic methodologies are effective for preparing 3-(Pyridin-2-yl)dihydrofuran-2(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization or functionalization of pre-existing lactone frameworks. For example, substituted dihydrofuranones can be synthesized via benzyloxy protection/deprotection strategies (e.g., 5-(4-(benzyloxy)butyl) derivatives) followed by catalytic hydrogenation or acid hydrolysis . Key optimizations include:
  • Catalyst selection : Use of palladium on carbon (Pd/C) for deprotection.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) for improved yield.
  • Temperature control : Reactions at 60–80°C to balance reactivity and byproduct formation.
    Yield optimization (up to 100% in some analogs) requires careful monitoring of stoichiometry and intermediates via TLC or LC-MS .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : 1H and 13C NMR are critical for assigning substituents and ring conformation. Key spectral features include:
Proton PositionExpected δ (ppm)Splitting PatternReference Analog Data
Pyridinyl Hα8.3–8.5Doublet (J = 5 Hz)Similar to arylthio analogs
Lactone Hβ4.2–4.4MultipletObserved in 3-benzyl derivatives
Ring CH21.6–2.1Doublet of doublets3,3-diethyl analogs
The pyridinyl group introduces deshielding effects, shifting lactone protons upfield compared to arylthio derivatives .

Q. What safety protocols are recommended for handling dihydrofuranone derivatives in the lab?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., dihydropyran derivatives require P261/P264 precautions) .
  • Protective gear : Nitrile gloves and goggles (P280/P305+P351+P338) .
  • Spill management : Neutralize with inert adsorbents (e.g., silica gel) and dispose via approved waste channels .

Advanced Research Questions

Q. How does stereochemistry at the C3 position influence the biological activity of dihydrofuranone derivatives?

  • Methodological Answer : Enantiomers can exhibit divergent pharmacological profiles. For example, (S)- and (R)-3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one show distinct metabolic stability . Methods to assess stereochemical impact:
  • Chiral HPLC : Use columns like Chiralpak® AD-H with hexane/isopropanol gradients.
  • Circular Dichroism (CD) : Compare Cotton effects to assign absolute configuration.
  • Biological assays : Test enantiomers in target-specific models (e.g., cytokine modulation assays) .

Q. How can contradictory data in IL6 modulation studies (e.g., inhibition vs. potentiation) be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell type, LPS concentration). Mitigation strategies:
  • Dose-response curves : Test 0.1–100 µM ranges to identify biphasic effects .
  • Orthogonal assays : Combine ELISA (protein level) and qPCR (mRNA level) for cross-validation .
  • Structural analogs : Compare 3-benzyl vs. 3-pyridinyl derivatives to isolate substituent effects .

Q. What crystallographic techniques are suitable for resolving the 3D structure of dihydrofuranone derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is gold-standard. Key steps:
  • Crystal growth : Use slow evaporation in ethyl acetate/hexane (1:1) .
  • Data refinement : SHELX software for structure solution (e.g., SHELXL-2018 for anisotropic displacement parameters) .
  • Validation : Check R-factor (<0.05) and electron density maps for omitted regions .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., Sigma-2 receptors) .
  • MD simulations : GROMACS for assessing ligand-receptor stability over 100 ns trajectories.
  • QSAR models : Train on analogs with known IC50 values (e.g., arylthio derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.